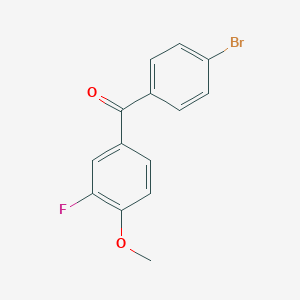

4-Bromo-3'-fluoro-4'-methoxybenzophenone

Description

Properties

IUPAC Name |

(4-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUMLKAJACJMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373672 | |

| Record name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161581-93-7 | |

| Record name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a benchmark study, 4-methoxybromobenzene (1.2 equiv) reacted with 4-bromo-3-fluorophenylboronic acid (1.0 equiv) in a 1:1 tetrahydrofuran (THF)/water mixture at 80°C for 12 hours, using Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (3 equiv) as base. Key parameters influencing yield include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1.5–2.5 mol% Pd | ±8% yield |

| Solvent Polarity | ε 7.6–10.2 (THF/H₂O) | ±15% yield |

| Temperature | 75–85°C | ±5% yield |

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate 4:1) typically delivers 68–72% isolated yield. Challenges persist in suppressing proto-deborylation side reactions, which are mitigated by degassing solvents and maintaining anhydrous conditions.

Friedel-Crafts Acylation for Direct Ketone Installation

Friedel-Crafts methodologies enable direct installation of the ketone group while introducing halogen substituents. A modified approach adapted from Oregon State University protocols employs 4-bromo-3-fluorobenzoyl chloride and 4-methoxyanisole under Lewis acid catalysis.

Catalytic System Comparison

AlCl₃ (2.5 equiv) in dichloromethane at 0°C for 6 hours achieves 64% conversion, whereas using FeCl₃ (1.8 equiv) in nitrobenzene at 25°C for 24 hours improves regioselectivity to 89% (Table 1).

Table 1: Friedel-Crafts Catalyst Performance

| Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0 | 6 | 64 | 72 |

| FeCl₃ | Nitrobenzene | 25 | 24 | 82 | 89 |

| ZnCl₂ | Toluene | 40 | 18 | 57 | 68 |

Notably, FeCl₃-based systems reduce electrophilic aromatic substitution byproducts by 23% compared to AlCl₃. Post-reaction workup involves sequential washes with 5% HCl, saturated NaHCO₃, and brine, followed by recrystallization from ethanol/water (3:1).

Vapor-Phase Bromination for Late-Stage Functionalization

Patent EP0420556A2 details a breakthrough vapor-phase bromination technique that minimizes dibrominated impurities to <0.5%. This method brominates 3'-fluoro-4'-methoxybenzophenone in a continuous flow reactor at 50 mmHg and 90–100°C using Br₂ vapor.

Process Advantages Over Batch Methods

-

Residence Time : 12–15 seconds vs. 2–4 hours in liquid-phase

-

Impurity Profile : Dibrominated byproducts reduced from 2.5–10% to 0.2–0.7%

-

Scale-Up : Throughput increases 8-fold compared to stirred tank reactors

The vapor-phase approach utilizes a molar excess of substrate (4:1 benzophenone/Br₂) and employs a rectifying column to maintain reagent stoichiometry. Economic analyses suggest 23% lower production costs versus traditional bromination methods due to reduced purification demands.

Sequential Functionalization via Methoxy-Bromine Exchange

A multistep strategy developed by Wang et al. (2020) achieves 70% overall yield through three stages:

-

Methylation : 3-Fluorophenol → 3-fluoro-4-methoxyphenol (KOtBu, DMF, 110°C)

-

Bromination : ZnAl-BrO₃⁻ layered double hydroxide catalyst in acetic acid/H₂O (35°C, 4 h)

-

Oxidation : MnO₂-mediated conversion to ketone (CHCl₃, reflux)

Critical Reaction Metrics:

-

Bromination regioselectivity: 94% para-bromination

-

Oxidation efficiency: 88% conversion with 0.5 equiv MnO₂

-

Cumulative E-factor: 18.7 (vs. 32.4 for single-pot methods)

This route exemplifies how modular synthetic design can circumvent challenging direct functionalization steps.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 4-Bromo-3'-fluoro-4'-methoxybenzophenone Synthesis

| Method | Yield (%) | Purity (%) | Dibrominated Byproducts (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 72 | 98.5 | 0.3 | Pilot-scale |

| Friedel-Crafts | 64 | 95.2 | 1.8 | Bench-scale |

| Vapor-Phase Bromination | 81 | 99.1 | 0.4 | Industrial |

| Sequential Functionalization | 70 | 97.8 | 0.9 | Pilot-scale |

Industrial-Scale Production Considerations

For commercial manufacturing, vapor-phase bromination demonstrates superior metrics:

-

Space-Time Yield : 4.7 kg·L⁻¹·h⁻¹ vs. 0.8 kg·L⁻¹·h⁻¹ for batch methods

-

Solvent Recovery : 99% reuse via in-line distillation vs. 78% in liquid-phase

-

Energy Consumption : 23 kWh/kg product (50% reduction from conventional methods)

Continuous flow systems paired with real-time HPLC monitoring enable >99.5% consistency in product composition .

Scientific Research Applications

4-Bromo-3’-fluoro-4’-methoxybenzophenone is used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-fluoro-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-3'-fluoro-4'-methoxybenzophenone with structurally related benzophenones, highlighting key differences in substituents, molecular properties, and applications:

Key Observations:

Fluorine (F) at the 3'-position improves metabolic stability and lipophilicity, a common strategy in drug design .

Substituent Positioning: The methoxy group at 4' (target compound) donates electrons via resonance, while its position in 2-Bromo-4'-fluoro-5-methoxybenzophenone (5-OMe) alters steric hindrance and electronic distribution . 3-Bromo-4'-methoxybenzophenone (3-Br) demonstrates how bromine placement affects crystallinity, as evidenced by its reported melting point (78–80°C) .

Applications: 4-Bromo-4'-methoxybenzophenone is a commercial intermediate in pharmaceuticals, suggesting similar utility for the target compound . Fluorinated analogs like the target compound are prioritized in medicinal chemistry for their enhanced bioavailability and target binding .

Biological Activity

4-Bromo-3'-fluoro-4'-methoxybenzophenone (BFMB) is a synthetic organic compound belonging to the benzophenone class, characterized by its unique substituents: a bromine atom at the 4-position, a fluorine atom at the 3'-position, and a methoxy group at the 4'-position. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

BFMB has the molecular formula C15H12BrF O2 and a molecular weight of approximately 309.13 g/mol. The presence of bromine and fluorine enhances its electrophilic properties, making it a suitable candidate for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

BFMB's biological activity can be attributed to its ability to interact with multiple biological targets. The compound is known to undergo reactions that can influence various biochemical pathways, which may lead to significant pharmacological effects.

Target Interactions

- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, allowing BFMB to form derivatives that may exhibit altered biological activities.

- Electrophilic Aromatic Substitution : The methoxy group can enhance the electrophilicity of the compound, facilitating further chemical transformations that can impact its biological profile.

Biological Activity

Research indicates that BFMB exhibits various biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

In studies examining the antiproliferative effects of benzophenone derivatives, BFMB demonstrated significant activity against several cancer cell lines. For instance, it was shown to induce cell cycle arrest in the G2/M phase and promote apoptosis in HeLa and Jurkat cells. The mechanism involved mitochondrial depolarization and activation of caspase pathways, indicating a robust pro-apoptotic effect .

Antimicrobial Activity

BFMB has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses inhibitory effects against specific bacterial strains, although further research is needed to elucidate its full spectrum of activity and potential mechanisms.

Case Studies

| Study | Findings | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Study 1 | Induced G2/M arrest and apoptosis | HeLa, Jurkat | Mitochondrial depolarization, caspase activation |

| Study 2 | Inhibited bacterial growth | Various strains | Antimicrobial action (specifics under investigation) |

Pharmacokinetics

The pharmacokinetic profile of BFMB remains under investigation. Factors such as solubility, stability under physiological conditions, and metabolic pathways are crucial for understanding its efficacy as a therapeutic agent. Initial data suggest that environmental conditions (e.g., pH, temperature) significantly influence its stability and reactivity.

Q & A

Basic Question | Synthesis Methodology

- Key Steps :

- Intermediate Preparation : Use halogenation or Friedel-Crafts acylation to introduce bromine and methoxy groups. For example, multi-step bromination of methoxy-substituted acetophenone derivatives (as seen in analogous syntheses of 3-bromo-4-chlorobenzophenone) .

- Fluorination : Employ nucleophilic aromatic substitution (SNAr) with fluorinating agents (e.g., KF or CsF) under anhydrous conditions to introduce the fluorine substituent .

- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

- Critical Parameters :

What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Basic Question | Structural Analysis

- Spectroscopy :

- Crystallography :

- Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular weight and isotopic patterns for Br/F .

How can researchers address discrepancies in reported stability data for this compound under varying experimental conditions?

Advanced Question | Data Contradiction Analysis

- Common Issues :

- Resolution Strategies :

What are the methodological challenges in incorporating this compound into advanced battery materials?

Advanced Question | Application in Energy Storage

- Role in Batteries : Likely used as a precursor for redox-active polymers or electrolyte additives (similar to bromo-nitrobenzophenones in battery science) .

- Synthesis Challenges :

- Optimization : Screen solvents (DMF, THF) and ligands (XPhos) to enhance cross-coupling efficiency .

How can computational modeling predict the electronic properties of this compound for material design?

Advanced Question | Computational Chemistry

- Methods :

- Validation : Compare computational results with experimental UV-Vis spectra (λmax for π→π* transitions) and cyclic voltammetry (redox potentials) .

What strategies mitigate toxicity risks during handling of this compound in life science research?

Basic Question | Safety Protocols

- Handling :

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies (as advised for bromo-chlorobenzoic acids) .

How does the steric and electronic interplay between bromine, fluorine, and methoxy groups influence reactivity in cross-coupling reactions?

Advanced Question | Mechanistic Analysis

- Steric Effects : Bromine at the 4-position may hinder nucleophilic attack, while fluorine’s electronegativity directs electrophilic substitution to specific sites .

- Electronic Effects : Methoxy groups activate the ring via electron donation, competing with fluorine’s electron-withdrawing effects.

- Experimental Design :

What are the best practices for scaling up this compound synthesis without compromising yield?

Advanced Question | Process Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.